molecular formula C6H10O3 B3047035 2-Hydroxy4,4-dimethyl-gamma-butyrolactone CAS No. 13416-69-8

2-Hydroxy4,4-dimethyl-gamma-butyrolactone

Cat. No. B3047035
CAS RN: 13416-69-8
M. Wt: 130.14 g/mol
InChI Key: FQQIPIVZYKEWGI-UHFFFAOYSA-N
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Description

2-Hydroxy4,4-dimethyl-gamma-butyrolactone is a chemical compound . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate . It is also used as a pharmacological agent and solvent .


Synthesis Analysis

The synthesis of gamma-butyrolactones has received significant attention from synthetic and medicinal chemists for decades . The construction of gamma-butyrolactone is classified based on the bond formation in gamma-butyrolactone between (i) C5-O1 bond, (ii) C4-C5 and C2-O1 bonds, (iii) C3-C4 and C2-O1 bonds, (iv) C3-C4 and C5-O1 bonds, (v) C2-C3 and C2-O1 bonds, (vi) C3-C4 bond, and (vii) C2-O1 bond .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy4,4-dimethyl-gamma-butyrolactone is represented by the formula: C4H6O3 . The molecular weight is 102.0886 .


Chemical Reactions Analysis

Gamma-butyrolactone is principally a precursor to other chemicals. Reaction with methylamine gives NMP, and with ammonia gives pyrrolidone . It is also used as a solvent in lotions and some polymers .


Physical And Chemical Properties Analysis

Gamma-butyrolactone is a hygroscopic, colorless, water-miscible liquid with a weak, characteristic odor . It is the simplest 4-carbon lactone .

Mechanism of Action

In humans, gamma-butyrolactone acts as a prodrug for gamma-hydroxybutyric acid (GHB) and is often used as a recreational drug . GHB acts as a central nervous system (CNS) depressant with effects similar to those of barbiturates .

Safety and Hazards

Gamma-butyrolactone is toxic and flammable . It may cause drowsiness or dizziness . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

properties

IUPAC Name

3-hydroxy-5,5-dimethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)3-4(7)5(8)9-6/h4,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQIPIVZYKEWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436595
Record name 2-hydroxy4,4-dimethyl-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy4,4-dimethyl-gamma-butyrolactone

CAS RN

13416-69-8
Record name 2-hydroxy4,4-dimethyl-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3 mmol of ethyl acrylate, 3 ml of 2-propanol, 0.6 mmol of N-hydroxyphthalimide, 0.003 mmol of cobalt(II) acetate, 0.015 mmol of acetylacetonatocobalt(III), and 1 ml of acetonitrile was stirred at 60° C. in an oxygen atmosphere (1 atm) for 12 hours. A gas chromatographic analysis of products in a reaction mixture revealed that ethyl 2,4-dihydroxy-4-methylpentanoate and α-hydroxy-γ,γ-dimethyl-γ-butyrolactone were formed in yields of 1.5% and 75%, respectively, with a conversion from ethyl acrylate of 81%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2,4-dihydroxy-4-methylpentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3 mmol of ethyl acrylate, 3 ml of 2-propanol, 0.6 mmol of 6-trifluoromethyl-l-hydroxybenzotriazole, 0.003 mmol of cobalt(II) acetate, 0.015 mmol of acetylacetonatocobalt(III), and 1 ml of acetonitrile was stirred at 60° C. in an oxygen atmosphere (1 atm) for 12 hours. A gas chromatographic analysis of products in a reaction mixture found that ethyl 2,4-dihydroxy-4-methylpentanoate and (α-hydroxy-γ,γ-dimethyl-γ-butyrolactone were formed in yields of 2% and 28%, respectively, with a conversion rate from ethyl acrylate of 62%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2,4-dihydroxy-4-methylpentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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